1-Butanone, 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride
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Overview
Description
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is a complex organic compound with the molecular formula C32H43N3O2.2ClH . This compound is known for its unique structure, which includes a carbazole core and piperidinyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The piperidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride involves its interaction with molecular targets in biological systems. The piperidinyl groups and carbazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1,1’-(9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride
- 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-morpholinyl)-, dihydrochloride)
Uniqueness
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is unique due to the presence of the ethyl group on the carbazole core and the piperidinyl groups. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53428-19-6 |
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Molecular Formula |
C32H45Cl2N3O2 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1-[9-ethyl-6-(4-piperidin-1-ylbutanoyl)carbazol-3-yl]-4-piperidin-1-ylbutan-1-one;dihydrochloride |
InChI |
InChI=1S/C32H43N3O2.2ClH/c1-2-35-29-15-13-25(31(36)11-9-21-33-17-5-3-6-18-33)23-27(29)28-24-26(14-16-30(28)35)32(37)12-10-22-34-19-7-4-8-20-34;;/h13-16,23-24H,2-12,17-22H2,1H3;2*1H |
InChI Key |
GXCICAYPFUQBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)CCCN3CCCCC3)C4=C1C=CC(=C4)C(=O)CCCN5CCCCC5.Cl.Cl |
Origin of Product |
United States |
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